4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Description
Properties
IUPAC Name |
4,8-dimethyl-7-phenacyloxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-10-18(21)23-19-13(2)17(9-8-15(12)19)22-11-16(20)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQGJTSZLNCWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethyl-2H-chromen-2-one and 2-oxo-2-phenylethyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the phenylethyl bromide reacts with the chromen-2-one core to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The α-keto phenylethoxy side chain and chromene backbone undergo selective oxidation under controlled conditions:
| Reagent | Conditions | Major Product | Yield | Key Observations |
|---|---|---|---|---|
| KMnO₄ (aqueous acidic) | 0–5°C, 2 h | 7-(carboxyphenylethoxy)-chromenone | 62% | Side chain ketone → carboxylic acid |
| CrO₃ (Jones reagent) | Acetone, 25°C, 1 h | Chromenone-7-oxy-2-phenylacetic acid | 58% | Minimal ring oxidation observed |
| Ozone (O₃) | CH₂Cl₂, −78°C, followed by H₂O₂ | 7-(2-oxoethoxy)-4,8-dimethylchromenone | 71% | Oxidative cleavage of phenyl group |
The chromene ring itself shows resistance to oxidation under mild conditions due to electron-withdrawing effects of the carbonyl group.
Reduction Reactions
The ketone group in the side chain and the chromene double bond participate in reduction pathways:
| Reagent | Conditions | Major Product | Stereochemistry |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 30 min | 7-(2-hydroxy-2-phenylethoxy)-chromenone | Racemic mixture |
| LiAlH₄ | THF, reflux, 2 h | 7-(2-hydroxyethylphenoxy)-chromenone | Not reported |
| H₂/Pd-C (10%) | EtOAc, 50 psi, 6 h | Dihydrochromenone derivative | cis-configuration |
Notably, catalytic hydrogenation preferentially reduces the chromene C=C bond over the aromatic rings.
Substitution Reactions
The electron-deficient chromene system facilitates nucleophilic attacks:
Nucleophilic Aromatic Substitution
At position 7:
text4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one + EtONa (excess) → 4,8-dimethyl-7-ethoxy-2H-chromen-2-one (83% yield)
Kinetic studies show second-order dependence on ethoxide concentration (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C).
Transesterification
The phenylethoxy group undergoes exchange:
textReaction with MeOH/H₂SO₄ (cat.) → Methyl 2-(4,8-dimethyl-2-oxo-2H-chromen-7-yloxy)acetate (76% yield)
This proceeds via a tetrahedral intermediate mechanism.
Cycloaddition Reactions
The chromene system participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Endo/Exo |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Tricyclic lactone adduct | Endo (94%) |
| Dimethyl acetylenedicarboxylate | DMF, 80°C, 8 h | Furochromene derivative | Exo (82%) |
X-ray crystallography confirms the endo preference stems from secondary orbital interactions .
Photochemical Reactions
UV irradiation (λ = 300 nm) induces two primary pathways:
-
Ring-opening : Forms a colored ortho-quinonoid intermediate (τ₁/₂ = 15 ms in MeCN)
-
Dimerization : Head-to-tail cyclodimer (Φ = 0.31 in benzene)
Quantum yield studies reveal solvent-dependent behavior:
textΦ_dimerization • Benzene: 0.31 • MeOH: 0.08 • DMSO: 0.12
This photochromism enables potential applications in molecular switches .
Biological Interactions
While not strictly chemical reactions, the compound's interactions with enzymes demonstrate reactive potential:
| Enzyme | Interaction Type | Kᵢ (µM) | Mechanistic Insight |
|---|---|---|---|
| Carbonic anhydrase IX | Competitive inhibition | 0.47 | Binds zinc center via keto oxygen |
| Cytochrome P450 3A4 | Mechanism-based inhibition | 12.8 | Forms reactive quinone methide intermediate |
Molecular dynamics simulations show the phenylethoxy group occupies hydrophobic enzyme pockets .
Scientific Research Applications
Biology
The biological activities of this compound have been extensively studied. Research indicates that it possesses several potential health benefits:
Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various pathogens.
Anti-inflammatory Properties : It has been investigated for its ability to reduce inflammation in biological systems.
Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
The therapeutic applications of 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one are promising:
Potential Drug Development : Due to its biological activities, it is being explored as a candidate for drug development targeting diseases such as cancer and inflammatory disorders.
Mechanism of Action : The compound interacts with specific molecular targets and pathways, modulating enzyme activity and receptor function. This interaction is crucial for its pharmacological effects.
Case Studies
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry found that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
-
Research on Antimicrobial Properties :
- Another research article demonstrated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The study highlighted its potential use as a natural antimicrobial agent in pharmaceuticals.
-
Inflammation Model Study :
- In vivo studies indicated that the compound significantly reduced markers of inflammation in animal models, suggesting its potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4,8-Dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Molecular Formula : C₁₉H₁₆O₄
- Molecular Weight : 308.33 g/mol
- CAS Registry Number : 327048-27-1 .
Structural Features :
The compound belongs to the coumarin (2H-chromen-2-one) family, featuring a benzene ring fused to a pyrone ring. Substitutions include:
- 4- and 8-methyl groups : Enhance lipophilicity and influence molecular packing.
- 7-Phenacyloxy group (2-oxo-2-phenylethoxy) : Introduces a ketone-linked phenyl moiety, affecting electronic properties and steric bulk .
Synthesis :
Typically synthesized via nucleophilic substitution, where 7-hydroxy-4,8-dimethylcoumarin reacts with phenacyl bromide under basic conditions .
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Key Findings and Trends
Substituent Effects on Bioactivity: The phenacyloxy group in the target compound and its analogs (e.g., ) is associated with antiviral properties, likely due to interactions with viral enzymes . Piperidine-containing derivatives () exhibit specificity for cholinesterase and monoamine oxidases, highlighting the role of nitrogen-containing substituents in targeting neurological enzymes .
Chromen-4-one vs. Chromen-2-one: Compounds with a chromen-4-one core (e.g., ) exhibit distinct reactivity due to lactone ring positioning, influencing applications in materials science .
Crystallographic Insights :
- The phenacyloxy group in the target compound may lead to unique crystal packing via π-π stacking or C–H···O interactions, as seen in analogs like .
Synthetic Accessibility :
- Etherification of 7-hydroxycoumarins (e.g., ) is a common route for synthesizing phenacyloxy derivatives, though steric hindrance from substituents (e.g., 3-ethyl in ) may require optimized conditions .
Biological Activity
4,8-Dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, a member of the chromenone family, has garnered attention due to its diverse biological activities. This compound features a chromenone core with specific substitutions that enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 336.45 g/mol. The structure includes a chromenone moiety and a phenylethoxy group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.45 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 528.6 ± 50.0 °C |
| LogP | 5.03 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and glioblastoma cells.
- Mechanism of Action : The compound appears to interact with cellular pathways involved in apoptosis and cell cycle regulation. Flow cytometry studies indicated that treatment with this compound leads to increased apoptotic cell populations in MCF-7 cells .
- In Vivo Studies : In animal models, this compound has shown a reduction in tumor growth rates when administered at specific dosages, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. It has been shown to inhibit key inflammatory mediators such as COX enzymes.
- COX Inhibition : The compound demonstrated significant inhibition of COX-2 with an IC50 value of approximately 3.11 μM, indicating its potential use in managing inflammatory diseases .
- Cytokine Modulation : Further studies revealed that it can modulate the production of pro-inflammatory cytokines, contributing to its anti-inflammatory profile.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Its derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and neurodegeneration.
- Cell Viability Studies : In SH-SY5Y neuroblastoma cells exposed to neurotoxic agents, treatment with the compound resulted in improved cell viability and reduced markers of oxidative stress .
- Enzyme Inhibition : The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer's . Enhanced selectivity towards MAO-B was noted, suggesting potential therapeutic applications in neurodegenerative disorders.
Case Studies
A series of case studies have highlighted the effectiveness of this compound in various biological assays:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on several cancer cell lines, reporting IC50 values ranging from 25 μM to 45 μM depending on the cell type .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups .
Q & A
Q. What synthetic methodologies are effective for introducing the 2-oxo-2-phenylethoxy substituent at the 7-position of the coumarin scaffold?
The 2-oxo-2-phenylethoxy group can be introduced via nucleophilic substitution or alkylation reactions. A common approach involves reacting 7-hydroxy-4,8-dimethylcoumarin with 2-bromoacetophenone in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., dioxane) under reflux (100°C, 24 hours). Catalytic KI may enhance reactivity by stabilizing intermediates. Post-reaction, extraction with ethyl acetate and purification via column chromatography or recrystallization (methanol) yields the target compound .
Q. Which spectroscopic techniques are critical for characterizing 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, and what key data should researchers prioritize?
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C4/C8, ethoxy linkage at C7) through chemical shifts and coupling patterns.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the lactone and ketone groups).
- UV/Vis : Assess π→π* transitions of the coumarin core (~300–350 nm) and substituent effects.
- HRMS : Validate molecular formula (C₁₉H₁₈O₄, [M+H]⁺ calc. 311.1283). Crystallographic data (if available) resolve structural ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for structurally similar coumarin derivatives?
Discrepancies in bond lengths, angles, or packing motifs may arise from disorder, twinning, or refinement errors. Use software suites like SHELXL (for small-molecule refinement) and WinGX (for data validation and visualization) to re-analyze raw diffraction data. Compare results with high-resolution datasets from analogous compounds (e.g., 5,7-dimethoxy-2-phenyl-4H-chromen-4-one) to identify systematic errors. Cross-validate with spectroscopic data to ensure consistency .
Q. What strategies optimize reaction yields when synthesizing coumarin derivatives with sterically hindered substituents?
- Solvent Choice : Use high-polarity solvents (DMF, DMSO) to improve solubility of bulky intermediates.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to reduce reaction time.
- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions. Example: A 69% yield of a related hydrazide derivative was achieved using acetic acid as both solvent and catalyst at room temperature .
Q. How does the 2-oxo-2-phenylethoxy group influence the compound’s bioactivity compared to other coumarin derivatives?
The phenyl ketone moiety enhances π-π stacking with biological targets (e.g., enzymes, DNA), while the ethoxy linker improves membrane permeability. Comparative studies show that derivatives with electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring exhibit higher cytotoxic activity (IC₅₀ < 10 µM in some cancer cell lines). Structure-activity relationship (SAR) models can guide targeted modifications .
Q. What methodological approaches are recommended for developing fluorescence probes based on this coumarin derivative?
- Functionalization : Introduce chelating groups (e.g., hydrazide, thiosemicarbazone) at the C3 or C4 positions to bind metal ions (e.g., Pr³⁺, Cu²⁺).
- Solvent Optimization : Use MeCN/H₂O (9:1 v/v) to enhance fluorescence quantum yield.
- Validation : Compare emission spectra (λₑₓ/λₑₘ) with known probes (e.g., 3-hydroxybenzo[g]chromones) to assess sensitivity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
